2'-Benzylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine
CAS No.: 134934-71-7
Cat. No.: VC17140049
Molecular Formula: C57H52N6O5
Molecular Weight: 901.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134934-71-7 |
|---|---|
| Molecular Formula | C57H52N6O5 |
| Molecular Weight | 901.1 g/mol |
| IUPAC Name | (2R,3R,4R,5R)-4-(benzylamino)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol |
| Standard InChI | InChI=1S/C57H52N6O5/c1-65-47-32-28-43(29-33-47)56(41-20-10-4-11-21-41,42-22-12-5-13-23-42)62-53-51-54(60-38-59-53)63(39-61-51)55-50(58-36-40-18-8-3-9-19-40)52(64)49(68-55)37-67-57(44-24-14-6-15-25-44,45-26-16-7-17-27-45)46-30-34-48(66-2)35-31-46/h3-35,38-39,49-50,52,55,58,64H,36-37H2,1-2H3,(H,59,60,62)/t49-,50-,52+,55-/m1/s1 |
| Standard InChI Key | AWNKCAVSWXGPAR-SCDAOGTMSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)NCC1=CC=CC=C1 |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)NCC1=CC=CC=C1 |
Introduction
2'-Benzylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine is a complex organic compound used in nucleic acid synthesis. It is a derivative of adenosine, modified with a benzylamino group at the 2' position and bis(4-methoxytrityl) groups at both the 5' and N6 positions. This compound plays a crucial role in the synthesis of oligonucleotides, which are essential in molecular biology for various applications, including genetic engineering and diagnostics.
Synthesis Overview
The synthesis of 2'-Benzylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine involves several steps, including the introduction of the benzylamino group at the 2' position and the attachment of bis(4-methoxytrityl) groups at the 5' and N6 positions. These modifications are crucial for protecting the reactive sites during oligonucleotide synthesis.
Applications in Nucleic Acid Synthesis
This compound is used in the solid-phase synthesis of oligonucleotides. The protecting groups allow for selective deprotection and coupling reactions, enabling the assembly of specific nucleotide sequences. The benzylamino group at the 2' position can be used to introduce modifications into the oligonucleotide, such as amines, which can be further functionalized.
Synthesis Challenges
One of the challenges in synthesizing this compound is ensuring the selective protection and deprotection of the hydroxyl and amino groups. The use of appropriate protecting groups like 4-methoxytrityl facilitates these processes but requires careful control of reaction conditions.
Biological Relevance
Oligonucleotides synthesized using 2'-Benzylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine can be used in various biological applications, including gene therapy, diagnostics, and research tools for studying gene function.
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